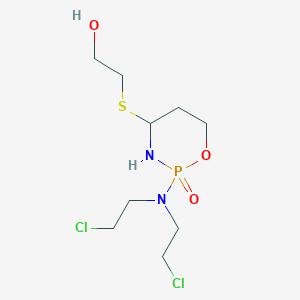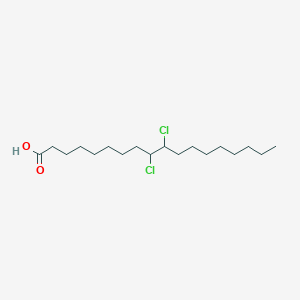
9,10-Dichlorostearic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dichlorostearic acid is a long-chain fatty acid with the molecular formula C18H34Cl2O2. It is a chlorinated derivative of octadecanoic acid (stearic acid) and is characterized by the presence of two chlorine atoms at the 9th and 10th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
9,10-Dichlorostearic acid can be synthesized through the chlorination of octadecanoic acid. The process involves the addition of chlorine atoms to the double bonds of octadecanoic acid under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas (Cl2) and a catalyst to facilitate the addition of chlorine atoms to the carbon chain .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of specialized equipment to handle chlorine gas and control the reaction temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
9,10-Dichlorostearic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can remove chlorine atoms, converting the compound back to octadecanoic acid.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated carboxylic acids.
Reduction: Octadecanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9,10-Dichlorostearic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chlorinated fatty acids and derivatives.
Biology: The compound is studied for its effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating metabolic pathways.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 9,10-Dichlorostearic acid involves its interaction with biological molecules. The compound can integrate into cellular membranes, affecting membrane fluidity and function. It may also interact with enzymes, altering their activity and influencing metabolic pathways. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
9,10-Dichlorohexadecanoic acid: A chlorinated fatty acid with a shorter carbon chain.
9,10,12,13-Tetrachlorooctadecanoic acid: A derivative with additional chlorine atoms.
Stearic acid (octadecanoic acid): The non-chlorinated parent compound.
Uniqueness
9,10-Dichlorostearic acid is unique due to the specific positioning of chlorine atoms, which imparts distinct chemical and physical properties.
Properties
CAS No. |
5829-48-1 |
|---|---|
Molecular Formula |
C18H34Cl2O2 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
9,10-dichlorooctadecanoic acid |
InChI |
InChI=1S/C18H34Cl2O2/c1-2-3-4-5-7-10-13-16(19)17(20)14-11-8-6-9-12-15-18(21)22/h16-17H,2-15H2,1H3,(H,21,22) |
InChI Key |
IOVDLGFDMIRNLE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)Cl |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)Cl)Cl |
Key on ui other cas no. |
5829-48-1 |
Synonyms |
9,10-dichlorostearic acid diCl stearic acid threo-9,10-dichlorostearic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



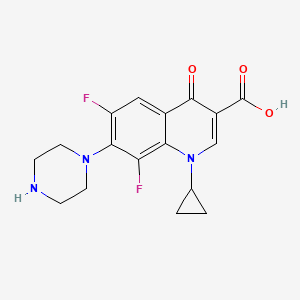
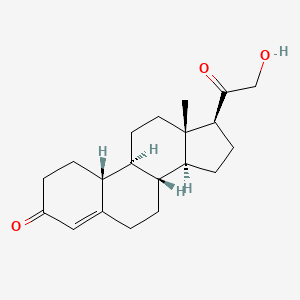

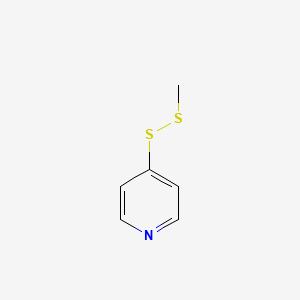
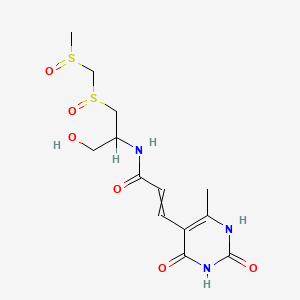
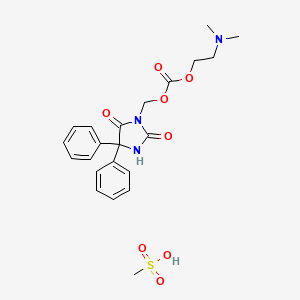
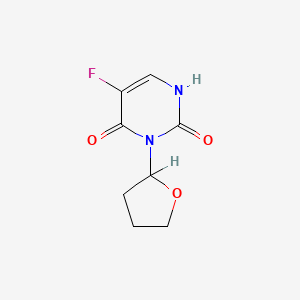

![2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-4-ethyl-5-(1-hydroxyethyl)-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1217776.png)
![Benzo[b]thiophene-2-carboxamide, 3-hydroxy-N-[2-phenyl-2-(2-thienyl)ethenyl]-5-(trifluoromethyl)-](/img/structure/B1217778.png)

